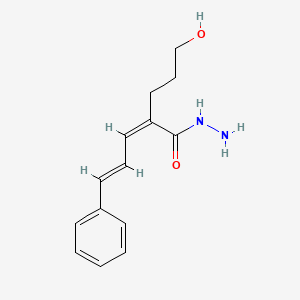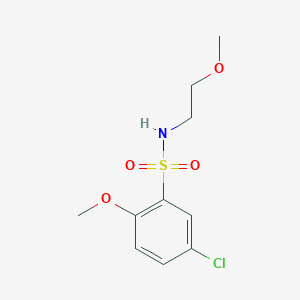![molecular formula C18H19N5OS B4796068 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4796068.png)
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide
描述
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as DTT or Darifenacin, which is a selective M3 muscarinic receptor antagonist.
作用机制
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide acts as a selective M3 muscarinic receptor antagonist. It works by blocking the action of acetylcholine on the M3 muscarinic receptors, which are present in various organs such as the bladder, gastrointestinal tract, and salivary glands. By blocking these receptors, this compound reduces the activity of smooth muscle cells and decreases the production of secretions from the glands.
Biochemical and Physiological Effects:
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been found to have several biochemical and physiological effects. It reduces the frequency of contractions of the bladder and increases the bladder capacity. It also reduces the production of secretions from the salivary glands and gastrointestinal tract. Moreover, it has been found to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
The advantages of using 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide in lab experiments are its high selectivity towards the M3 muscarinic receptors and its low toxicity. However, its limitations include its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide. One of the future directions is to study its potential application in the treatment of other diseases such as asthma, chronic obstructive pulmonary disease, and cystic fibrosis. Another future direction is to develop new analogs of this compound that have better solubility and stability. Moreover, the development of new methods for the synthesis of this compound can also be a future direction for research. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can also provide valuable information for its potential clinical application.
Conclusion:
In conclusion, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is a chemical compound that has potential application in various research fields. It has been extensively studied for its potential application in the treatment of various diseases such as overactive bladder, urinary incontinence, and irritable bowel syndrome. Moreover, this compound has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. The future directions for research on this compound include the study of its potential application in the treatment of other diseases, the development of new analogs, the development of new synthesis methods, and the study of its pharmacokinetics and pharmacodynamics.
科学研究应用
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been extensively studied for its potential application in various research fields. It has been found to be effective in the treatment of various diseases such as overactive bladder, urinary incontinence, and irritable bowel syndrome. Moreover, this compound has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-7-11-16(13(12)2)23-18(20-21-22-23)25-14(3)17(24)19-15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYODZOFZFSVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4796003.png)
![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)
![3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide](/img/structure/B4796015.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4796022.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)
![methyl {5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4796063.png)

![N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide]](/img/structure/B4796075.png)
![methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)